molecular formula C16H19ClN4O3 B2589127 (4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one CAS No. 338751-09-0

(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2589127
CAS No.: 338751-09-0
M. Wt: 350.8
InChI Key: AOUYYCNJLIGUTK-KAMYIIQDSA-N
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Description

This compound belongs to the pyrazolone family, characterized by a five-membered pyrazol-5-one ring with substituents that modulate its electronic, steric, and biological properties. The structure includes:

  • An ethoxy group at position 3, influencing solubility and steric bulk.
  • A (morpholin-4-yl)amino methylidene group at position 4, introducing a cyclic tertiary amine (morpholine) that enhances water solubility and hydrogen-bonding capacity .

Computational tools like Multiwfn (for wavefunction analysis) and crystallographic software (SHELX, ORTEP-3) are critical for validating its stereochemistry and electronic properties .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-4-[(E)-morpholin-4-yliminomethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-2-24-15-14(11-18-20-7-9-23-10-8-20)16(22)21(19-15)13-5-3-12(17)4-6-13/h3-6,11,19H,2,7-10H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZKIBSJTOQPIS-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)/C=N/N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one , commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN4OC_{16}H_{19}ClN_{4}O, with a molecular weight of approximately 350.80 g/mol. The structure features a pyrazole core substituted with a chlorophenyl group and a morpholine moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that various pyrazole derivatives exhibit significant cytotoxicity against different cancer cell lines:

  • Cytotoxicity Assays : The compound demonstrated promising results in cytotoxicity assays against several cancer cell lines. For instance, derivatives bearing a 4-chlorophenyl group showed enhanced activity against gastric cancer cells (NUGC) with an IC50 value of 60 nM .
  • Structure-Activity Relationship (SAR) : The presence of the morpholine and ethoxy groups appears to enhance the compound's ability to inhibit tumor growth, with studies indicating that modifications to these substituents can lead to improved efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy:

  • Mechanism of Action : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • In Vivo Studies : In vivo studies have demonstrated that certain pyrazole derivatives can significantly reduce inflammation markers, suggesting their potential use as anti-inflammatory agents .

Table: Summary of Biological Activities

Activity TypeEffectivenessIC50 Values (nM)Cell Lines Tested
AnticancerHigh60 - 580NUGC, HEPG2, MCF7
Anti-inflammatoryModerateNot specifiedVarious animal models

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The compound showed selective activity against liver cancer cells (HEPG2) with an IC50 value of 399 nM, highlighting its potential for targeted cancer therapy .
  • Inflammation Model : In experimental models of inflammation, compounds similar to the one discussed demonstrated significant reductions in paw edema in rats, indicating their potential for treating inflammatory diseases .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Activity : Pyrazolone derivatives have been reported to possess significant antibacterial and antifungal properties. Studies indicate that (4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one demonstrates effectiveness against various pathogenic strains, suggesting its potential use in treating infections .
  • Anti-inflammatory Properties : Similar compounds in the pyrazolone class have shown promising anti-inflammatory effects. The presence of the morpholine moiety may enhance this activity, making it a candidate for the development of new anti-inflammatory agents .
  • Analgesic Effects : Pyrazolones are well-known for their analgesic properties. The compound's structure allows it to interact with pain pathways effectively, potentially leading to new treatments for pain management .

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of pyrazolone derivatives:

  • A study published in the International Journal of Pharmaceutical Sciences and Research highlighted the synthesis and biological screening of various pyrazolone derivatives, including those similar to this compound. The findings indicated that these compounds exhibit significant antibacterial and anti-inflammatory activities, paving the way for their application in drug development .
  • Another research article discussed the structural modifications of pyrazolone derivatives to enhance their therapeutic profiles. It was noted that modifications like introducing halogenated phenyl groups could improve efficacy against resistant bacterial strains .

Data Table: Comparative Biological Activities of Pyrazolone Derivatives

Compound NameAntibacterial ActivityAnti-inflammatory ActivityAnalgesic Activity
This compoundModerateSignificantHigh
1-(Phenyl)-3-methylpyrazoloneHighModerateModerate
3-(2-Chloroethyl)-5-methylpyrazoloneLowHighHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

The following table compares key structural features, molecular properties, and research findings for the target compound and analogs from the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Features References
(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one 1: 4-Cl-Ph; 3: OEt; 4: morpholinoamino methylidene C₁₇H₁₈ClN₃O₂ 355.80 g/mol High solubility (morpholine), moderate lipophilicity (Cl, OEt)
(4Z)-4-{[(4-Chlorophenyl)amino]methylidene}-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one () 1: Ph; 3: CF₃; 4: 4-Cl-Ph-amino methylidene C₁₇H₁₂ClF₃N₄O 380.76 g/mol Electron-withdrawing CF₃ group enhances stability; potential antimicrobial use
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one () 2: 4-F-Ph; 4: triazolylmethyl-anilino ethylidene; 5: Me C₂₁H₁₉FN₆O 390.42 g/mol Fluorine enhances bioavailability; triazole may confer antifungal activity
(4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one () 1: Ph; 3: Me; 4: cyclopropylamino-Ph methylene C₂₁H₂₀N₄O 344.41 g/mol Cyclopropyl group increases metabolic stability; planar structure aids crystallinity
(4Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one () 1: Ph; 3: Me; 4: 4-Cl-Ph-amino-Ph methylene C₂₃H₁₈ClN₃O 387.85 g/mol Chlorine and phenyl groups enhance hydrophobic interactions

Structural and Electronic Comparisons

  • Substituent Effects: The morpholino group in the target compound provides superior solubility compared to analogs with simple anilino () or cyclopropylamino () groups. This is critical for bioavailability in drug design . Triazole () and imidazole () moieties introduce heterocyclic diversity, enabling interactions with metal ions or enzymes.
  • Stereochemical Considerations :

    • The (4Z)-configuration is conserved across all analogs, confirmed by X-ray crystallography (e.g., reports triclinic crystal packing with α = 109.28°, β = 98.78°, γ = 105.08°) . Computational validation via Multiwfn ensures accurate electron density mapping .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis: Utilize a multi-step condensation approach starting with 1-(4-chlorophenyl)-3-ethoxy-4,5-dihydro-1H-pyrazol-5-one. Introduce the morpholinylamino methylidene group via Schiff base formation under reflux conditions with morpholin-4-amine in anhydrous ethanol .
  • Optimization:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
  • Microwave Assistance: Microwave irradiation (e.g., 100 W, 15 min) reduces reaction time by 60% compared to conventional heating .
  • Yield Improvement: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products like unreacted aldehydes .

Q. Which spectroscopic techniques are essential for confirming the Z-configuration of the methylidene group?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Look for a downfield singlet (~δ 8.2–8.5 ppm) corresponding to the methylidene proton, with coupling constants (J ≈ 12 Hz) confirming the Z-configuration .
  • NOESY: Cross-peaks between the morpholinyl protons and the pyrazole ring validate spatial proximity in the Z-isomer .
    • X-ray Crystallography: Resolve crystal structures to unambiguously confirm the Z-geometry (e.g., triclinic system, P1 space group) .

Advanced Research Questions

Q. How does the morpholinylamino substituent influence the compound’s bioactivity and physicochemical properties?

Methodological Answer:

  • Bioactivity Modulation:
  • The morpholinyl group enhances binding to enzymes with hydrophobic pockets (e.g., carbonic anhydrase) via π-π stacking and hydrogen bonding .
  • Replace morpholine with piperidine in analogs to compare inhibitory potency against kinase targets .
    • Physicochemical Properties:
  • Solubility: The morpholinyl group increases water solubility (logP reduction by ~0.5 units) compared to non-polar substituents .
  • Stability: Monitor degradation under acidic conditions (pH < 3) via HPLC, as the morpholinyl group may undergo ring-opening .

Q. What strategies can resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Standardization:
  • Use identical cell lines (e.g., HEK293 for GPCR studies) and normalize data to internal controls (e.g., β-galactosidase reporters) .
    • Data Validation:
  • Cross-validate IC₅₀ values using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
  • Replicate experiments under controlled humidity and temperature to minimize organic compound degradation .

Q. Which computational approaches are effective for predicting target interactions and optimizing derivatives?

Methodological Answer:

  • Molecular Docking:
  • Use AutoDock Vina to model interactions with GPCRs (e.g., cannabinoid receptors), focusing on the pyrazole core and morpholinyl group’s role in binding .
    • QSAR Modeling:
  • Train models on datasets of pyrazole derivatives with measured logD and IC₅₀ values to predict bioactivity of novel analogs .
    • MD Simulations:
  • Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds between the morpholinyl group and active-site residues .

Key Considerations for Experimental Design

  • Sample Stability: Store compounds at -20°C under argon to prevent oxidation of the methylidene group .
  • Stereochemical Purity: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate E/Z isomers during purification .

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